4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
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Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole derivatives with chloramine and formamidine acetate . The reaction is carried out under an inert atmosphere, often using toluene as a solvent, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure safety and efficiency. For example, a two-vessel-operated process has been developed to produce pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be adapted for large-scale synthesis . This process involves the use of simple building blocks and aims to optimize yield while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: This compound shares a similar core structure but includes a bromine atom, which can alter its reactivity and biological activity.
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile:
Uniqueness
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group. This combination of features provides a versatile platform for further chemical modifications and enhances its potential as a building block in drug discovery and development .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-4H |
InChI Key |
GHDZGRBHYUJZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C=O)C(=NC=N2)Cl |
Origin of Product |
United States |
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